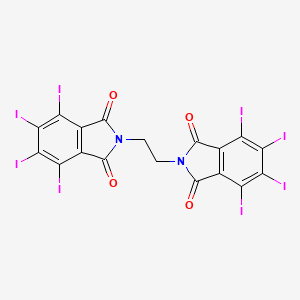
2,2'-(Ethane-1,2-diyl)bis(4,5,6,7-tetraiodo-1H-isoindole-1,3(2H)-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Ethane-1,2-diyl)bis(4,5,6,7-tetraiodo-1H-isoindole-1,3(2H)-dione) is a complex organic compound characterized by the presence of multiple iodine atoms and isoindole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(4,5,6,7-tetraiodo-1H-isoindole-1,3(2H)-dione) typically involves the following steps:
Formation of Isoindole-1,3(2H)-dione: The initial step involves the synthesis of isoindole-1,3(2H)-dione through the reaction of phthalic anhydride with ammonia.
Iodination: The isoindole-1,3(2H)-dione is then subjected to iodination using iodine and a suitable oxidizing agent, such as potassium iodate, to introduce iodine atoms at the 4, 5, 6, and 7 positions.
Coupling Reaction: The iodinated isoindole-1,3(2H)-dione is then coupled with ethane-1,2-diol under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(4,5,6,7-tetraiodo-1H-isoindole-1,3(2H)-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can remove iodine atoms or reduce the isoindole ring.
Substitution: Halogen substitution reactions can replace iodine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide or thiolates can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state isoindole derivatives, while reduction can produce deiodinated or reduced isoindole compounds.
Scientific Research Applications
2,2’-(Ethane-1,2-diyl)bis(4,5,6,7-tetraiodo-1H-isoindole-1,3(2H)-dione) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging and diagnostic purposes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in specialized coatings and polymers.
Mechanism of Action
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(4,5,6,7-tetraiodo-1H-isoindole-1,3(2H)-dione) involves its interaction with molecular targets and pathways, such as:
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes, leading to therapeutic effects.
Radical Generation: The presence of iodine atoms can facilitate the generation of reactive radicals, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,2’-(Ethane-1,2-diyl)bis(4,5,6,7-tetrafluoro-1H-isoindole-1,3(2H)-dione): Similar structure but with fluorine atoms instead of iodine.
2,2’-(Ethane-1,2-diyl)bis(4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione): Contains chlorine atoms instead of iodine.
2,2’-(Ethane-1,2-diyl)bis(4,5,6,7-tetrabromo-1H-isoindole-1,3(2H)-dione): Bromine atoms replace iodine in this compound.
Uniqueness
The uniqueness of 2,2’-(Ethane-1,2-diyl)bis(4,5,6,7-tetraiodo-1H-isoindole-1,3(2H)-dione) lies in its high iodine content, which imparts distinct chemical and biological properties. The iodine atoms enhance its radiolabeling potential and contribute to its reactivity in various chemical reactions.
Properties
CAS No. |
869639-12-3 |
|---|---|
Molecular Formula |
C18H4I8N2O4 |
Molecular Weight |
1327.5 g/mol |
IUPAC Name |
4,5,6,7-tetraiodo-2-[2-(4,5,6,7-tetraiodo-1,3-dioxoisoindol-2-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H4I8N2O4/c19-7-3-4(8(20)12(24)11(7)23)16(30)27(15(3)29)1-2-28-17(31)5-6(18(28)32)10(22)14(26)13(25)9(5)21/h1-2H2 |
InChI Key |
XMWUAAHDWPBQAB-UHFFFAOYSA-N |
Canonical SMILES |
C(CN1C(=O)C2=C(C1=O)C(=C(C(=C2I)I)I)I)N3C(=O)C4=C(C3=O)C(=C(C(=C4I)I)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















